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molecular formula C11H12O4 B159097 (S)-2-benzylsuccinic acid CAS No. 3972-36-9

(S)-2-benzylsuccinic acid

Cat. No. B159097
M. Wt: 208.21 g/mol
InChI Key: GTOFKXZQQDSVFH-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08119623B2

Procedure details

The commercially available alpha-benzylsuccinic acid 9 (1 g, 4.8 mmol) was refluxed for 1 h in 30 mL trifluoroacetic anhydride. Afterwards, the solvent was removed in vacuo. The crude residue was washed with cold hexane to yield alpha-benzylsuccinic anhydride 10 as a white solid (858.2 mg, 93.95%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:8]([CH2:12][C:13]([OH:15])=[O:14])[C:9]([OH:11])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>FC(F)(F)C(OC(=O)C(F)(F)F)=O>[CH2:1]([CH:8]1[CH2:12][C:13](=[O:14])[O:15][C:9]1=[O:11])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C(C(=O)O)CC(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Afterwards, the solvent was removed in vacuo
WASH
Type
WASH
Details
The crude residue was washed with cold hexane

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1C(=O)OC(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 858.2 mg
YIELD: PERCENTYIELD 93.95%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08119623B2

Procedure details

The commercially available alpha-benzylsuccinic acid 9 (1 g, 4.8 mmol) was refluxed for 1 h in 30 mL trifluoroacetic anhydride. Afterwards, the solvent was removed in vacuo. The crude residue was washed with cold hexane to yield alpha-benzylsuccinic anhydride 10 as a white solid (858.2 mg, 93.95%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:8]([CH2:12][C:13]([OH:15])=[O:14])[C:9]([OH:11])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>FC(F)(F)C(OC(=O)C(F)(F)F)=O>[CH2:1]([CH:8]1[CH2:12][C:13](=[O:14])[O:15][C:9]1=[O:11])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C(C(=O)O)CC(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Afterwards, the solvent was removed in vacuo
WASH
Type
WASH
Details
The crude residue was washed with cold hexane

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1C(=O)OC(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 858.2 mg
YIELD: PERCENTYIELD 93.95%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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